1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring substituted with a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 3-chloro-4-methylbenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures efficient production. Purification steps, including distillation and recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, chromium trioxide), acidic or basic conditions.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanol.
Oxidation: Formation of 3-chloro-4-methylbenzoic acid.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The chlorine and methyl substituents on the phenyl ring influence its binding affinity to target proteins and enzymes, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-4-methylphenyl)-2-thiourea
- 3-Chloro-4-methylphenyl isocyanate
- 1-(3-Chloro-4-methylphenyl)-3-methyl-urea
Uniqueness
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.
Biological Activity
1-(3-Chloro-4-methylphenyl)-2,2,2-trifluoroethanone, also known as a trifluoromethyl ketone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H8ClF3O
- Molecular Weight : 240.62 g/mol
- CAS Number : 1125812-58-9
The compound features a chloro group and a trifluoroethanone moiety attached to a phenyl ring, which contributes to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 3-chloro-4-methylphenol and trifluoroacetyl chloride.
- Reaction Conditions : Conducted in inert solvents such as dichloromethane under controlled temperatures to optimize yield.
- Yield Optimization : Use of catalysts can enhance reaction efficiency.
Research indicates that the biological activity of this compound may be attributed to its interactions with various molecular targets, including:
- Enzymes : The trifluoroethyl group enhances lipophilicity, facilitating interactions with lipid membranes and proteins.
- Receptors : Potential modulation of receptor activity can influence cellular pathways.
Cytotoxicity Studies
A significant area of research focuses on the compound's cytotoxic effects against cancer cell lines. Notable findings include:
- Cytotoxicity Against Cancer Cells : Studies have shown that derivatives with similar structures exhibit varying degrees of cytotoxicity against cervical cancer (HeLa) and lung cancer (A549) cell lines.
Compound | IC50 (µM) | Cell Line |
---|---|---|
5e | 9.94 | HeLa |
5f | 7.95 | A549 |
5g | 8.74 | HeLa |
5h | 10.72 | A549 |
These results suggest that the incorporation of specific functional groups can enhance the cytotoxic profile.
Case Studies
- Cytotoxic Mechanism : A study demonstrated that the compound induces apoptosis in cancer cells through caspase-dependent pathways. Increased activation of caspase-3 was observed in A549 cells treated with the compound, indicating its potential as an anticancer agent .
- Cholinesterase Inhibition : Another area of investigation involves the compound's potential as an inhibitor of cholinesterase enzymes. This activity is particularly relevant in the context of neurodegenerative diseases and pesticide exposure .
Future Directions
Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Key areas for future studies include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structural Optimization : Modifying the chemical structure to enhance selectivity and potency against specific biological targets.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNOXWKTPQYDEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.